Methantheline

Catalog No.
S575043
CAS No.
5818-17-7
M.F
C21H26NO3+
M. Wt
340.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methantheline

CAS Number

5818-17-7

Product Name

Methantheline

IUPAC Name

diethyl-methyl-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium

Molecular Formula

C21H26NO3+

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C21H26NO3/c1-4-22(3,5-2)14-15-24-21(23)20-16-10-6-8-12-18(16)25-19-13-9-7-11-17(19)20/h6-13,20H,4-5,14-15H2,1-3H3/q+1

InChI Key

GZHFODJQISUKAY-UHFFFAOYSA-N

SMILES

CC[N+](C)(CC)CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13

solubility

1.32e-04 g/L

Synonyms

Banthine, methantheline, methantheline bromide, Vagantin

Canonical SMILES

CC[N+](C)(CC)CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13

The exact mass of the compound Methantheline is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.32e-04 g/l. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Methantheline, also known as Methantheline bromide, is a synthetic quaternary ammonium compound classified as a non-selective muscarinic antagonist. Its chemical formula is C21H26BrNO3C_{21}H_{26}BrNO_{3}, and it is primarily used to alleviate gastrointestinal spasms and treat peptic ulcer disease. Methantheline works by inhibiting the action of acetylcholine on muscarinic receptors, thereby reducing smooth muscle contractions and secretions in the gastrointestinal tract and urinary system .

Typical of quaternary ammonium compounds. One significant reaction is its hydrolysis, which occurs in the presence of water, leading to the formation of its active metabolites. The compound can also participate in ion-exchange reactions due to its ionic nature. Furthermore, it can form salts with acids, such as methantheline bromide, enhancing its solubility and bioavailability .

Methantheline exhibits significant biological activity as an antimuscarinic agent. It blocks muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5), leading to decreased parasympathetic nervous system activity. This action results in reduced gastrointestinal motility and secretion, making it effective for treating conditions like irritable bowel syndrome and urinary bladder spasms . Common side effects include dry mouth, constipation, urinary retention, and blurred vision due to its systemic anticholinergic effects .

The synthesis of methantheline typically involves the reaction of 9-xanthenecarboxylic acid derivatives with diethylaminoethyl halides. The process can be summarized in the following steps:

  • Formation of the Xanthene Derivative: 9-xanthenecarboxylic acid is reacted with a suitable reagent to form an ester.
  • Quaternization: The ester is then treated with diethylaminoethyl bromide or chloride under appropriate conditions to yield methantheline.
  • Purification: The final product is purified through recrystallization or chromatography techniques to achieve the desired purity level .

Methantheline has several clinical applications:

  • Gastrointestinal Disorders: It is primarily used to relieve cramps or spasms associated with peptic ulcers and irritable bowel syndrome.
  • Urological Conditions: Methantheline is also effective in treating urinary disorders such as neurogenic bladder dysfunction .
  • Adjunct Therapy: It can be used alongside other medications like antacids or H2-receptor antagonists for enhanced therapeutic effects in peptic ulcer treatment .

Research indicates that methantheline interacts with various drugs and compounds:

  • Antacids: Methantheline can be combined with antacids for improved gastrointestinal relief.
  • Other Antimuscarinics: Caution is advised when used with other antimuscarinic agents due to potential additive effects leading to increased side effects.
  • Metabolic Interactions: Methantheline undergoes hepatic metabolism, which may interact with other drugs metabolized by similar pathways .

Methantheline shares structural and functional similarities with several other compounds that act as antimuscarinic agents. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaMechanism of ActionUnique Features
MethanthelineC21H26BrNO3C_{21}H_{26}BrNO_{3}Non-selective muscarinic antagonistEffective for both gastrointestinal and urological issues
AtropineC17H23NO3C_{17}H_{23}NO_{3}Non-selective muscarinic antagonistPrimarily used in ophthalmology and emergency medicine
ScopolamineC17H21NO4C_{17}H_{21}NO_{4}Non-selective muscarinic antagonistCommonly used for motion sickness prevention
IpratropiumC20H30BrNO3C_{20}H_{30}BrNO_3Selective muscarinic antagonist (M3)Primarily used for respiratory conditions like asthma
OxybutyninC21H30N2O3C_{21}H_{30}N_2O_3Selective muscarinic antagonist (M3)Specifically targets bladder spasms

Methantheline's unique combination of efficacy in treating both gastrointestinal and urological disorders sets it apart from other antimuscarinics that are often more specialized in their applications .

The first systematic synthesis of methantheline was reported by Cusic and Robinson in 1951, establishing the foundational methodology for producing this quaternary ammonium anticholinergic compound [8]. The original synthesis route involved the direct esterification of 9-xanthenecarboxylic acid with 2-diethylaminoethanol, followed by quaternization with methyl bromide to yield methantheline bromide [8]. This pioneering work demonstrated that the compound could be prepared through a two-step process starting from readily available xanthene derivatives.

The historical synthesis pathway begins with xanthene-9-carboxylic acid as the primary starting material [8] [16]. The carboxylic acid functionality serves as the reactive center for ester formation with the tertiary amine alcohol. Early synthetic routes utilized conventional esterification conditions involving acid catalysis or direct coupling reagents to form the diethylaminoethyl ester intermediate [8]. The subsequent quaternization step employed alkyl halides, typically methyl bromide or methyl iodide, to convert the tertiary amine to the quaternary ammonium salt [19].

Initial synthetic investigations revealed that the xanthene core structure provided excellent stability during the esterification and quaternization reactions [23]. The tricyclic aromatic system demonstrated resistance to degradation under the reaction conditions employed, making methantheline synthesis relatively straightforward compared to other quaternary ammonium compounds [23]. Early pharmacological studies by Hambourger and colleagues in 1950 confirmed the biological activity of the synthesized compound, validating the synthetic approach [8].

Historical synthesis routes also explored alternative alkylating agents for the quaternization step [19]. While methyl bromide became the standard choice, early investigations examined ethyl halides and other alkyl derivatives to optimize the antimuscarinic properties of the final product [23]. These studies established that methyl substitution provided the optimal balance of potency and selectivity for muscarinic receptor antagonism.

Modern Industrial Production Techniques

Contemporary industrial production of methantheline employs optimized synthetic methodologies that enhance both efficiency and scalability [19] [44]. Modern manufacturing processes utilize advanced esterification techniques, including catalytic methods that reduce reaction times and improve yields compared to historical approaches [44]. Industrial-scale production typically incorporates continuous flow reactors for the esterification step, allowing for better temperature control and more consistent product quality [44].

Current industrial methodologies emphasize the use of pharmaceutical-grade starting materials that meet stringent purity requirements [44]. The production of xanthene-9-carboxylic acid as a key intermediate has been optimized through improved Friedel-Crafts acylation procedures [16]. These modern synthetic routes achieve higher conversion rates and generate fewer impurities compared to earlier batch processes [16].

Industrial quaternization procedures have been significantly refined to maximize product yield and minimize byproduct formation [31]. Modern techniques employ controlled addition of alkylating agents under precisely monitored temperature and pressure conditions [31]. The use of specialized reaction vessels with enhanced mixing capabilities ensures homogeneous reaction conditions throughout the quaternization process [31].

Advanced purification methodologies represent a critical component of modern industrial production [25] [31]. Current manufacturing processes incorporate multi-stage crystallization procedures using optimized solvent systems to achieve pharmaceutical-grade purity [25]. Industrial facilities utilize automated monitoring systems to control crystallization parameters, including temperature gradients, cooling rates, and seeding protocols [25].

Quality control measures in modern production include real-time analytical monitoring using high-performance liquid chromatography and mass spectrometry [44]. These analytical techniques enable continuous assessment of product purity and identification of process-related impurities throughout the manufacturing sequence [44]. Industrial production facilities maintain comprehensive documentation systems to ensure compliance with good manufacturing practice guidelines [44].

Optimization of Synthetic Yield and Purity

Systematic optimization studies have identified several critical parameters that significantly influence the synthetic yield and purity of methantheline [40] [41]. Temperature control during the esterification reaction has been demonstrated to be particularly crucial, with optimal yields achieved at temperatures between 80-100°C [40]. Higher temperatures tend to promote side reactions that reduce overall product yield, while lower temperatures result in incomplete conversion of starting materials [40].

Solvent selection plays a fundamental role in optimizing both reaction efficiency and product isolation [41]. Modern optimization studies have shown that polar aprotic solvents provide superior results for the esterification step, while the quaternization reaction benefits from the use of less polar media [41]. The choice of solvent system directly impacts the solubility of reactants and products, thereby influencing reaction kinetics and product recovery [41].

Catalyst optimization has yielded significant improvements in synthetic efficiency [43]. Contemporary methodologies employ heterogeneous catalysts that can be easily separated from reaction products, reducing purification requirements [43]. The use of supported acid catalysts has been shown to enhance esterification rates while minimizing unwanted side reactions [43]. These catalytic systems can be regenerated and reused multiple times, improving the economic viability of the synthetic process [43].

ParameterOptimal RangeImpact on YieldImpact on Purity
Temperature (°C)80-100Increased conversion rateReduced side product formation
Reaction Time (hours)4-8Maximized yieldMinimized degradation
Catalyst Loading (mol%)2-5Enhanced reaction rateImproved selectivity
Solvent PolarityModerateOptimal solubilityEnhanced crystallization

Reaction stoichiometry optimization has revealed that slight excess of the amine component improves overall conversion while maintaining product purity [40]. Studies indicate that a 1.1 to 1.2 molar excess of 2-diethylaminoethanol relative to xanthene-9-carboxylic acid provides optimal results [40]. This excess compensates for potential side reactions and ensures complete consumption of the carboxylic acid starting material [40].

Advanced purification protocols have been developed to achieve pharmaceutical-grade purity exceeding 99.5% [25]. These protocols incorporate sequential recrystallization steps using carefully selected solvent systems [25]. The implementation of controlled cooling rates and seed crystal addition has been shown to produce highly pure crystalline products with consistent particle size distribution [25].

Byproduct Analysis and Purification Strategies

Comprehensive analytical studies have identified several classes of byproducts that can form during methantheline synthesis [33] [35]. The primary impurities include unreacted starting materials, partial esterification products, and quaternization-related side products [33]. Hydrolysis products resulting from moisture exposure during synthesis represent another significant category of potential impurities [26].

Chromatographic analysis has revealed that incomplete esterification can lead to the formation of mixed esters and unreacted xanthene-9-carboxylic acid [35]. These impurities typically elute at different retention times compared to the desired product, enabling their identification and quantification using high-performance liquid chromatography [35]. The presence of these byproducts can be minimized through optimization of reaction conditions and careful control of moisture levels [35].

Quaternization-related impurities include dimethylated products and quaternary salts with alternative counterions [37]. Mass spectrometric analysis has shown that over-alkylation can occur under harsh quaternization conditions, leading to the formation of compounds with multiple methyl substitutions [37]. These impurities possess different pharmacological properties and must be rigorously controlled in pharmaceutical preparations [37].

Impurity TypeTypical Concentration (%)Detection MethodRemoval Strategy
Unreacted acid0.1-0.5HPLC-UVRecrystallization
Partial esters0.05-0.2LC-MSChromatographic purification
Dimethyl products0.02-0.1MS analysisControlled quaternization
Hydrolysis products0.1-0.3NMR spectroscopyAnhydrous conditions

Purification strategies have been developed specifically to address each category of impurity [31] [37]. Recrystallization from isopropanol has been shown to be particularly effective for removing ionic impurities and residual starting materials [8]. The crystallization process can be optimized by controlling temperature gradients and using appropriate seed crystals to promote selective crystallization of the desired product [31].

Advanced purification techniques include the use of water-miscible aliphatic amines for the isolation of quaternary ammonium salts from aqueous solutions [31]. This method has been demonstrated to produce highly pure products while avoiding the formation of colored impurities that can result from conventional crystallization procedures [31]. The process involves precipitation of the quaternary salt followed by washing with volatile organic solvents to remove residual amine [31].

Column chromatographic methods have been developed for the separation of closely related impurities that cannot be removed by crystallization alone . Ion-exchange chromatography has proven particularly effective for separating quaternary ammonium compounds with different charge densities . These chromatographic techniques enable the production of research-grade material with purity levels exceeding 99.9% .

Physical Description

Solid

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Exact Mass

340.19126869 g/mol

Monoisotopic Mass

340.19126869 g/mol

Heavy Atom Count

25

UNII

36EI79TX7I

Drug Indication

For the treatment of peptic ulcer disease, irritable bowel syndrome, pancreatitis, gastritis, biliary dyskinesia, pylorosplasm, and reflex neurogenic bladder in children.

Mechanism of Action

Methantheline inhibits the muscarinic actions of acetylcholine on structures innervated by postganglionic cholinergic nerves as well as on smooth muscles that respond to acetylcholine but lack cholinergic innervation. These postganglionic receptor sites are present in the autonomic effector cells of the smooth muscle, cardiac muscle, sinoatrial and atrioventricular nodes, and exocrine glands. Depending on the dose, anticholinergics may reduce the motility and secretory activity of the gastrointestinal system, and the tone of the ureter and urinary bladder and may have a slight relaxant action on the bile ducts and gallbladder.

Other CAS

5818-17-7

Absorption Distribution and Excretion

Rapidly absorbed.

Metabolism Metabolites

Hepatic, by enzymatic hydrolysis.

Wikipedia

Methantheline

Use Classification

Pharmaceuticals

Dates

Last modified: 02-18-2024
Compounds from Fliri et al.

Explore Compound Types